molecular formula C9H18NNaO3S B018068 Sodium 3-(cyclohexylamino)propane-1-sulfonate CAS No. 105140-23-6

Sodium 3-(cyclohexylamino)propane-1-sulfonate

Cat. No.: B018068
CAS No.: 105140-23-6
M. Wt: 243.3 g/mol
InChI Key: ZFIDLTODXGXBFM-UHFFFAOYSA-M
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Description

Sodium 3-(cyclohexylamino)propane-1-sulfonate is a useful research compound. Its molecular formula is C9H18NNaO3S and its molecular weight is 243.3 g/mol. The purity is usually 95%.
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Biological Activity

Sodium 3-(cyclohexylamino)propane-1-sulfonate, commonly referred to as CAPS or CAPSO, is a zwitterionic buffer widely used in biological and biochemical research. Its unique chemical structure allows it to maintain pH stability in various experimental conditions, making it a valuable tool in laboratory settings. This article explores the biological activity of CAPS, including its applications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₁₈NNaO₃S
  • Molecular Weight : 243.30 g/mol
  • CAS Number : 105140-23-6
  • pKa : Approximately 9.6 at 25°C
  • Solubility : Highly soluble in water (5 g/100 mL) .

CAPS functions primarily as a buffering agent, stabilizing pH levels in biological systems. Its zwitterionic nature allows it to interact with both cations and anions, which is crucial for maintaining physiological conditions in cell cultures and biochemical assays. The compound exhibits a high buffering capacity at alkaline pH levels (8.9 – 10.3), making it suitable for various applications including:

  • Dialysis
  • Chromatography
  • Cell culture media .

1. Cell Culture

CAPS is frequently used in cell culture media due to its ability to maintain stable pH levels during incubation. This stability is essential for optimal cell growth and function, particularly in sensitive cell lines that require precise environmental conditions.

2. Biochemical Assays

In biochemical assays, CAPS serves as a buffer that minimizes pH fluctuations during reactions involving enzymes and other biomolecules. Its effectiveness has been documented in studies examining enzyme kinetics and protein interactions.

3. Electrophoresis

The compound is utilized in electrophoresis as a running buffer, facilitating the separation of nucleic acids and proteins based on size and charge. Its low ionic strength helps reduce background noise, improving the clarity of results .

Study 1: Buffering Capacity Comparison

A comparative study evaluated the buffering capacities of various zwitterionic buffers, including CAPS. Results indicated that CAPS maintained a more stable pH over time compared to traditional buffers like Tris and phosphate buffers under similar experimental conditions .

Study 2: Impact on Enzyme Activity

Research investigating the effects of different buffers on enzyme activity found that CAPS provided optimal conditions for several enzymes, including proteases and kinases, enhancing their catalytic efficiency by stabilizing reaction environments .

Data Table: Comparison of Buffering Agents

Buffer TypepH RangeMolecular WeightSolubility (g/100 mL)Applications
CAPS8.9 - 10.3243.30 g/mol5Cell culture, electrophoresis
Tris7 - 9121.14 g/mol>100General biochemistry
Phosphate6 - 8Varies>100Enzyme assays

Safety and Toxicology

While CAPS is generally regarded as safe for laboratory use, it is important to handle it with care due to potential irritant properties upon contact with skin or eyes. Standard safety precautions should be followed when working with this compound .

Properties

IUPAC Name

sodium;3-(cyclohexylamino)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S.Na/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9;/h9-10H,1-8H2,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIDLTODXGXBFM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635424
Record name Sodium 3-(cyclohexylamino)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105140-23-6
Record name Sodium 3-(cyclohexylamino)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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